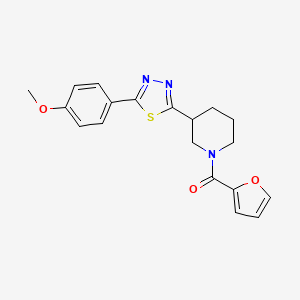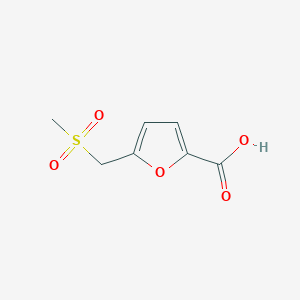
5-(Methanesulfonylmethyl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methanesulfonylmethyl)furan-2-carboxylic acid is a chemical compound with the CAS Number: 1092287-15-4 . It has a molecular weight of 204.2 and its IUPAC name is 5-[(methylsulfonyl)methyl]-2-furoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8O5S/c1-13(10,11)4-5-2-3-6(12-5)7(8)9/h2-3H,4H2,1H3,(H,8,9) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 204.2 .Wirkmechanismus
The mechanism of action of 5-(Methanesulfonylmethyl)furan-2-carboxylic acid is not fully understood. However, studies have shown that the compound can inhibit the activity of protein kinases, which are enzymes involved in various cellular processes, including cell growth, differentiation, and apoptosis. The compound can also modulate the activity of other enzymes, such as cyclooxygenases, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound can exhibit various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. It has also been shown to reduce inflammation in animal models of arthritis and colitis. The compound can also modulate the immune response and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(Methanesulfonylmethyl)furan-2-carboxylic acid is its versatility in different fields of research. The compound can be easily synthesized and used as a building block in the synthesis of various bioactive compounds. However, one of the limitations is the lack of understanding of the mechanism of action, which hinders the development of more potent and selective compounds.
Zukünftige Richtungen
There are several future directions for the research of 5-(Methanesulfonylmethyl)furan-2-carboxylic acid. One direction is the development of more potent and selective inhibitors of protein kinases for the treatment of cancer and other diseases. Another direction is the synthesis of new metal-organic frameworks and biodegradable polymers using the compound as a precursor. The compound can also be used as a tool for studying the mechanism of action of protein kinases and other enzymes. Further studies are needed to fully understand the potential applications of this compound in different fields of research.
Conclusion:
In conclusion, this compound is a versatile compound that has potential applications in various fields of research. The compound can be easily synthesized and used as a building block in the synthesis of various bioactive compounds. However, further studies are needed to fully understand the mechanism of action and potential applications of the compound.
Synthesemethoden
The synthesis of 5-(Methanesulfonylmethyl)furan-2-carboxylic acid has been achieved through different methods, including the reaction of furan-2-carboxylic acid with methanesulfonyl chloride in the presence of a base. Another method involves the reaction of furan-2-carboxylic acid with methanesulfonylmethyl lithium. The yield of the synthesis method is dependent on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
5-(Methanesulfonylmethyl)furan-2-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. It has been used as a building block in the synthesis of various bioactive compounds, such as inhibitors of protein kinases, anti-inflammatory agents, and anticancer agents. The compound has also been used as a ligand in the synthesis of metal-organic frameworks and as a precursor in the synthesis of biodegradable polymers.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(methylsulfonylmethyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5S/c1-13(10,11)4-5-2-3-6(12-5)7(8)9/h2-3H,4H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSYEJUUFPWONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

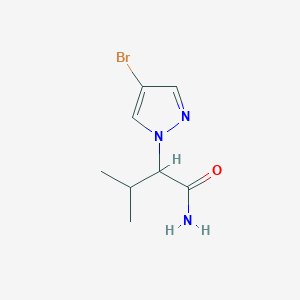
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2455577.png)

![8-(4-isopropoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455581.png)

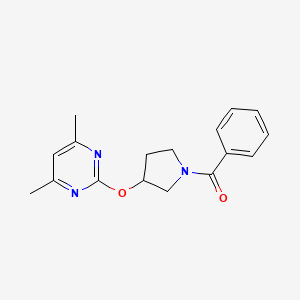
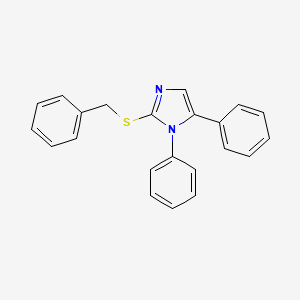
![1-benzyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2455587.png)
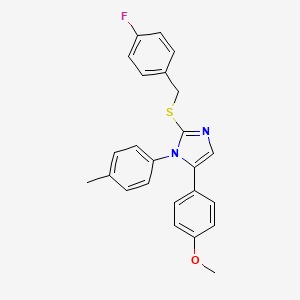
![N-(3-methylbutyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2455592.png)
![4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2455594.png)
![5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2455595.png)
